2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(acetyloxy)-, 2-(phenylhydrazone)
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Overview
Description
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(acetyloxy)-, 2-(phenylhydrazone) is a complex organic compound that belongs to the class of pyrimidinetriones This compound is characterized by the presence of a pyrimidine ring substituted with acetyloxy and phenylhydrazone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(acetyloxy)-, 2-(phenylhydrazone) typically involves the reaction of pyrimidine-2,4,6-trione with acetic anhydride and phenylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(acetyloxy)-, 2-(phenylhydrazone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the acetyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidinetriones, hydrazine derivatives, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(acetyloxy)-, 2-(phenylhydrazone) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(acetyloxy)-, 2-(phenylhydrazone) involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine-2,4,6-trione: A precursor in the synthesis of the target compound.
Phenylhydrazine derivatives: Similar in structure but with different substituents.
Acetyloxy-substituted pyrimidines: Compounds with similar functional groups but different core structures.
Uniqueness
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(acetyloxy)-, 2-(phenylhydrazone) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
40598-51-4 |
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Molecular Formula |
C12H12N4O4 |
Molecular Weight |
276.25 g/mol |
IUPAC Name |
[4,6-dioxo-2-(phenylhydrazinylidene)-1,3-diazinan-5-yl] acetate |
InChI |
InChI=1S/C12H12N4O4/c1-7(17)20-9-10(18)13-12(14-11(9)19)16-15-8-5-3-2-4-6-8/h2-6,9,15H,1H3,(H2,13,14,16,18,19) |
InChI Key |
WZJJTFLTXCEEKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(=O)NC(=NNC2=CC=CC=C2)NC1=O |
Origin of Product |
United States |
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